molecular formula C13H22O2S B14396022 Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate CAS No. 89745-64-2

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate

Katalognummer: B14396022
CAS-Nummer: 89745-64-2
Molekulargewicht: 242.38 g/mol
InChI-Schlüssel: UXEBRHQPXDIQLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly found in nature. This particular compound features a unique structure with a sulfanyl group attached to a cyclodecene ring, making it an interesting subject for various chemical studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate typically involves the esterification of 2-sulfanylcyclodec-2-ene-1-carboxylic acid with ethanol. This reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a widely used reducing agent for esters.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted esters depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of fragrances and flavoring agents due to its ester functional group.

Wirkmechanismus

The mechanism of action of ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate involves its interaction with various molecular targets. The sulfanyl group can form hydrogen bonds with proteins, affecting their structure and function. The ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and carboxylic acid, which can further interact with cellular components.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl acetate: A simple ester with a pleasant aroma, commonly used as a solvent.

    Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.

    Ethyl benzoate: An ester with a floral scent, used in the fragrance industry.

Uniqueness

Ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate stands out due to its unique sulfanyl group attached to a cyclodecene ring. This structural feature imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.

Eigenschaften

CAS-Nummer

89745-64-2

Molekularformel

C13H22O2S

Molekulargewicht

242.38 g/mol

IUPAC-Name

ethyl 2-sulfanylcyclodec-2-ene-1-carboxylate

InChI

InChI=1S/C13H22O2S/c1-2-15-13(14)11-9-7-5-3-4-6-8-10-12(11)16/h10-11,16H,2-9H2,1H3

InChI-Schlüssel

UXEBRHQPXDIQLM-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1CCCCCCCC=C1S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.